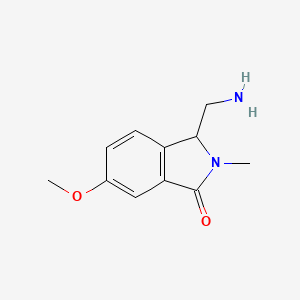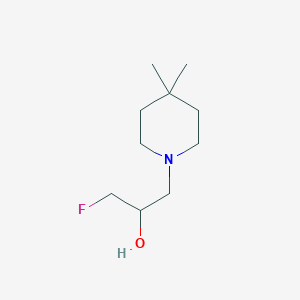![molecular formula C15H30O3Si B13246782 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal](/img/structure/B13246782.png)
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group and an oxan-4-yl (tetrahydropyranyl) moiety. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The oxan-4-yl group can be introduced through a series of reactions involving the formation of a tetrahydropyranyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar protecting group strategies. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the tert-butyldimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal is used in several scientific research applications:
Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: In the synthesis of complex biomolecules and natural products.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal involves the selective protection and deprotection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing reactions at the protected site. This allows for selective functionalization of other parts of the molecule. The oxan-4-yl group can be used to introduce additional functionality through further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-[(tert-Butyldimethylsilyl)oxy]propionaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 4-[(tert-Butyldimethylsilyloxy)methyl]aniline
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal is unique due to the combination of the tert-butyldimethylsilyl protecting group and the oxan-4-yl moiety. This dual functionality allows for versatile applications in organic synthesis, providing both stability and reactivity.
Properties
Molecular Formula |
C15H30O3Si |
|---|---|
Molecular Weight |
286.48 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-(oxan-4-yl)butanal |
InChI |
InChI=1S/C15H30O3Si/c1-14(2,3)19(5,6)18-15(4,9-10-16)13-7-11-17-12-8-13/h10,13H,7-9,11-12H2,1-6H3 |
InChI Key |
VNGMSKGCJSSWLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(CC=O)C1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13246703.png)
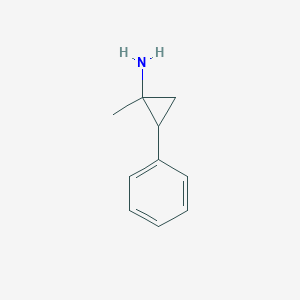
![(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B13246716.png)
![4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13246726.png)
![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B13246730.png)
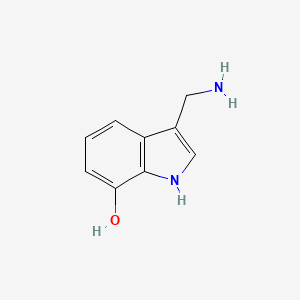
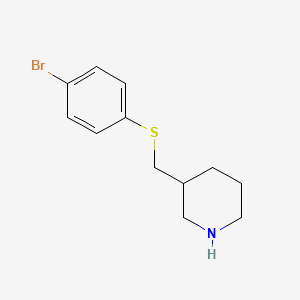
amine](/img/structure/B13246748.png)
![6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13246751.png)
![8-Methyl-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B13246757.png)
